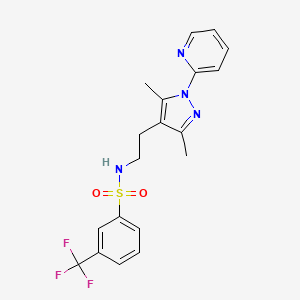

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

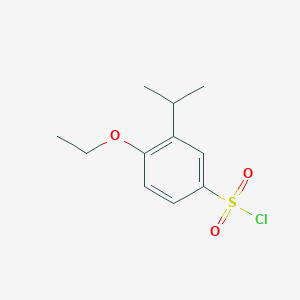

The synthesis of sulfonamide derivatives often involves the reaction of sulfonyl chlorides with amines. For instance, the synthesis of N-pyridin-3-yl-benzenesulfonamide was achieved through a one-pot reaction of benzene sulfonyl chloride with 3-aminopyridine, using aqueous Na2CO3 and HCl as a scavenger, yielding the product with a high efficiency of 93.3% . Similarly, electrochemical oxidation methods have been employed to synthesize metal complexes with sulfonamide ligands, as demonstrated by the preparation of copper(II) and nickel(II) complexes using 2-(2-pyridyl)-N-tosylethylamine .

Molecular Structure Analysis

The molecular structures of sulfonamide derivatives are characterized by their crystallographic data. For example, the crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide shows π-π interactions and hydrogen-bonding interactions, forming a three-dimensional network . The molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl] derivatives of methane-, benzene-, and toluenesulfonamide reveal different torsion angles and hydrogen bonding patterns that influence their solid-state conformations .

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions, including those that lead to the formation of metal complexes. The electrochemical synthesis of copper(II) and nickel(II) complexes with sulfonamide ligands is an example of such reactions . Additionally, sulfonamide derivatives can be modified through reactions with benzaldehyde derivatives to introduce various substituents, as seen in the synthesis of novel benzenesulfonamides with potential anti-inflammatory activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are closely related to their molecular structure. The presence of π-π interactions, hydrogen bonding, and metal coordination can significantly affect their solubility, stability, and reactivity. For instance, the antimicrobial activity of N-pyridin-3-yl-benzenesulfonamide was attributed to its structural features, as confirmed by spectral data . The conformational differences observed in crystal structures of N-[2-(1-arenesulfonyl-1H-pyrazol-3-yl)-6-methyl-phenyl]-arenesulfonamides have implications for their biological activity and interactions in aqueous media .

Aplicaciones Científicas De Investigación

Catalytic Applications

A study by Ruff et al. (2016) discusses the synthesis of pyridinesulfonamide derivatives and their application in the base-free transfer hydrogenation of ketones. The research highlights the synthesis of air-stable complexes that efficiently catalyze the transfer hydrogenation of various ketones, including aryl, diaryl, dialkyl, linear, cycloaliphatic, and α,β-unsaturated ketones, without the need for basic additives or halide abstractors. This catalysis can be conducted in air, showcasing the robustness and versatility of the complexes in catalytic processes (Ruff et al., 2016).

Antimicrobial and Anticancer Activity

Küçükgüzel et al. (2013) synthesized a series of celecoxib derivatives, including the sulfonamide class, and evaluated their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. The study found that specific derivatives exhibited significant anti-inflammatory and analgesic activities without causing tissue damage, suggesting potential therapeutic applications. Furthermore, some compounds showed modest inhibition of HCV NS5B RdRp activity, highlighting their potential as anti-HCV agents (Küçükgüzel et al., 2013).

Ligand for Metal Coordination

Jacobs et al. (2013) reported the molecular and supramolecular structures of N-(2-(pyridin-2-yl)ethyl) derivatives of methane-, benzene-, and toluenesulfonamide, highlighting their potential as ligands for metal coordination. The study provides insight into the hydrogen-bonding capabilities and different conformations that these compounds can adopt, which could be relevant for designing metal coordination complexes with specific properties (Jacobs et al., 2013).

Propiedades

IUPAC Name |

N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-3-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F3N4O2S/c1-13-17(14(2)26(25-13)18-8-3-4-10-23-18)9-11-24-29(27,28)16-7-5-6-15(12-16)19(20,21)22/h3-8,10,12,24H,9,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUONATULCNOPRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=CC=N2)C)CCNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F3N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(furan-2-ylmethyl)-1,7-dimethyl-3-(2-oxo-2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3008653.png)

![2-(4-nitrophenyl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B3008657.png)

![3-(4-methoxyphenyl)-6-(2-oxo-2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B3008666.png)

![N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3008673.png)